N-(4-Bromophenyl)phthalimide

概要

説明

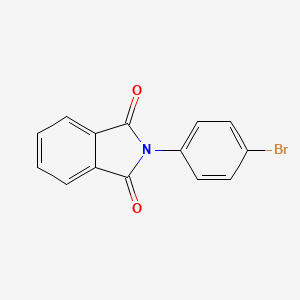

N-(4-Bromophenyl)phthalimide: is an organic compound belonging to the class of phthalimides. It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is further connected to the phthalimide moiety. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions:

Gabriel Synthesis: One common method to prepare N-(4-Bromophenyl)phthalimide involves the Gabriel synthesis. This method typically starts with the reaction of phthalic anhydride with 4-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired phthalimide derivative.

Amidation of Phthalic Anhydride: Another approach involves the direct amidation of phthalic anhydride with 4-bromoaniline. This reaction can be facilitated by using a dehydrating agent such as acetic anhydride or by heating the mixture to promote the formation of the phthalimide ring.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Role in Rhodium-Catalyzed C–H Functionalization

The phthalimido group in N-(4-Bromophenyl)phthalimide acts as a site-protecting and stereodirecting group in rhodium-catalyzed C–H functionalization. For example, reactions with donor/acceptor carbenes (e.g., p-bromophenyldiazoacetate) under Rh₂(S-TPPTTL)₄ catalysis achieve distal methylene functionalization with high enantioselectivity (up to 95:5 e.r.) .

Key Applications

-

Substrate : Hexylamine derivative 1d reacts with p-bromophenyldiazoacetate to yield 16 (68% yield, >20:1 d.r., 95:5 e.r.) .

-

Inductive Effect : The electron-withdrawing phthalimido group protects proximal C–H bonds, favoring functionalization at distal sites (e.g., >20:1 regioselectivity) .

Catalytic Performance

| Catalyst | Substrate | Product Yield | Selectivity (e.r.) |

|---|---|---|---|

| Rh₂(S-TPPTTL)₄ | Adamantane 6 | 56% | 95:5 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Hexylamine 1d | 68% | 95:5 |

Multi-Component Reactions

This compound participates in copper(I)-catalyzed cyanation-cyclization-hydrolysis cascades. For instance, combining 2-iodobenzoic acid, TMSCN, and amines in water with a Cu(I) nanocatalyst forms phthalimides via intermediates A (2-cyanobenzoic acid) and C (phthalic anhydride) .

Mechanistic Pathway

-

Cyanation : 2-Iodobenzoic acid + TMSCN → Intermediate A .

-

Cyclization : A → Intermediate B (intramolecular nucleophilic addition).

-

Hydrolysis : B → Phthalic anhydride C .

Advantages : Low catalytic loading (1–2 mol%), water as a green solvent, no CO or ligands required .

Synthetic Utility in Medicinal Chemistry

This compound serves as a precursor in designing bioactive molecules. For example:

-

Anti-α-glucosidase Agents : Used in hybrid scaffolds with phenoxy-1,2,3-triazole acetamides .

-

Cytotoxic Compounds : Incorporated into acridinedione-phthalimide hybrids via coupling reactions .

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|

| Pd-Catalyzed [4+1] | Pd(OAc)₂ | 54 | Broad substrate scope |

| Cu(I)-Nanocatalyzed | Cu(I) | 92.4 | Water-compatible, ligand-free |

| Rh-Catalyzed C–H | Rh₂ complexes | 56–68 | High stereocontrol |

This compound’s reactivity is underpinned by its bromine substituent, which facilitates cross-coupling, and the phthalimido group, which enhances regioselectivity in catalytic systems. Its applications span pharmaceuticals, materials science, and asymmetric catalysis, validated by diverse methodologies and robust experimental data .

科学的研究の応用

N-(4-Bromophenyl)phthalimide is a compound with diverse applications in various scientific fields, particularly in medicinal chemistry, polymer science, and cosmetic formulation. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various biologically active compounds. It has been utilized in the development of:

- α-Glucosidase Inhibitors : Derivatives of phthalimide have shown significant inhibitory activity against α-glucosidase, making them potential candidates for managing diabetes . The structure-activity relationship (SAR) studies indicated that certain substitutions on the phthalimide ring enhance its inhibitory potency.

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| 11a | 5.0 | High |

| 11b | 10.0 | Moderate |

| 11c | >50 | Inactive |

Antitumor Agents

Research has indicated that this compound derivatives can be designed to exhibit cytotoxic properties against cancer cells. For example, novel acridinedione derivatives synthesized from this compound demonstrated promising antitumor activity .

Antibiotic Development

The compound is also involved in synthesizing imidazo[4,5-b]pyridine derivatives, which are applicable in the preparation of ketolide antibiotics . This highlights its role in developing new antibiotics to combat resistant strains of bacteria.

Applications in Polymer Science

This compound is utilized in the synthesis of polymers with specific functionalities. Its heterobifunctional nature allows it to act as a building block for creating complex polymer architectures .

Key Polymer Applications:

- Film Formers : Used in coatings and adhesives.

- Rheology Modifiers : Enhances the flow properties of formulations.

| Polymer Type | Functionality | Application Area |

|---|---|---|

| Heterobifunctional | Cross-linking agent | Coatings |

| Associative Thickeners | Thickening agent | Personal care products |

Applications in Cosmetic Formulation

This compound is also explored for its potential use in cosmetic formulations due to its stability and functional properties. It can serve as an ingredient that enhances skin feel and product stability .

Cosmetic Formulation Insights:

- Emulsifiers : Helps stabilize emulsions in creams and lotions.

- Film Formers : Provides a protective layer on the skin.

Case Study 1: α-Glucosidase Inhibitors

A study synthesized a series of phthalimide derivatives and evaluated their α-glucosidase inhibitory activity. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug acarbose, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Antitumor Activity

In another investigation, novel N-substituted acridinedione derivatives derived from this compound were tested against various cancer cell lines. The results showed that certain modifications led to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs .

作用機序

The mechanism of action of N-(4-Bromophenyl)phthalimide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The hypolipidemic effects are thought to result from the modulation of lipid metabolism pathways, although the exact molecular targets are still under investigation .

類似化合物との比較

- N-Phenylphthalimide

- N-(2-Nitrophenyl)phthalimide

- N-(3-Nitrophenyl)phthalimide

- N-(4-Nitrophenyl)phthalimide

- N-(4-Chlorophenyl)phthalimide

Comparison: N-(4-Bromophenyl)phthalimide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. For example, the bromine atom makes it more susceptible to nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the biological activities of this compound, such as its hypolipidemic and anti-inflammatory effects, may differ from those of its analogs, highlighting its potential as a unique therapeutic agent .

生物活性

N-(4-Bromophenyl)phthalimide is a compound derived from the phthalimide family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenyl group linked to the phthalimide moiety. The molecular structure is represented as follows:

Anticancer Activity

Research has shown that derivatives of phthalimide, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating the antiproliferative activity of 43 phthalimide derivatives indicated that certain compounds, including those with similar structural features to this compound, effectively inhibited the proliferation of HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | HeLa Cell Line (%) | HepG2 Cell Line (%) | 4T1 Cell Line (%) |

|---|---|---|---|

| This compound | 40.21 | 36.33 | 50.43 |

| E16 | 96 | - | - |

| C3 | - | - | 49.80 |

The results suggest that modifications on the phthalimide ring can enhance selectivity towards cancer cells while sparing normal fibroblast cells (3T3), indicating potential therapeutic applications in oncology .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways such as NF-kB, which plays a crucial role in cell survival and proliferation. Molecular docking studies have indicated that phthalimide derivatives can bind to key enzymes like DNMT1 and VEGFR2, disrupting their function and leading to reduced cell viability in cancer lines .

Anti-Inflammatory Activity

Phthalimides are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain phthalimide derivatives can inhibit TNF-alpha expression and modulate inflammatory pathways, suggesting their potential as anti-inflammatory agents.

Table 2: Anti-Inflammatory Activity of Phthalimide Derivatives

| Compound | TNF-alpha Inhibition (%) |

|---|---|

| This compound | 30 |

| E11 | 40 |

This inhibition is believed to occur through the suppression of NF-kB activation, which is critical in mediating inflammatory responses .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. A study reported that various phthalimide derivatives showed effective inhibition against several bacterial strains.

Table 3: Antimicrobial Activity Against Pathogenic Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 mg/mL |

| 5a | S. typhi | 25 mg/mL |

Case Studies and Research Findings

- Study on Antiproliferative Effects : A comprehensive evaluation of forty-three phthalimide derivatives revealed significant cytotoxicity against HeLa cells, with specific compounds demonstrating over 40% inhibition without affecting normal cell lines .

- Anti-inflammatory Mechanisms : Research indicated that certain phthalimides can downregulate inflammatory cytokines via NF-kB pathway inhibition, showcasing their dual role in cancer therapy and inflammation management .

- Antimicrobial Screening : The antimicrobial activity of synthesized phthalimides was assessed against Mycobacterium tuberculosis and various bacterial pathogens, showing promising results with notable MIC values .

特性

IUPAC Name |

2-(4-bromophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQCPYWSXMATIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193146 | |

| Record name | Phthalimide, N-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-31-3 | |

| Record name | 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-p-Bromophenylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-P-BROMOPHENYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5563GUU8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。